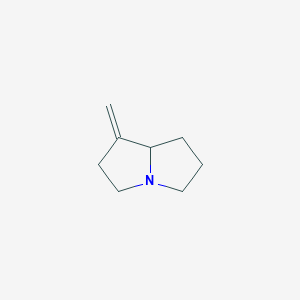

1-Methylenepyrrolizidine

Description

Historical Trajectories in Pyrrolizidine (B1209537) Alkaloid Research

The study of pyrrolizidine alkaloids (PAs) dates back to the 19th century, with initial discoveries in various plant species. researchgate.net These compounds, characterized by a pyrrolizidine nucleus, are secondary metabolites that plants produce primarily as a defense mechanism. researchgate.netrsc.org Historically, many plants containing PAs were utilized in traditional medicine across different cultures. researchgate.net However, research in the early to mid-20th century began to document instances of livestock poisoning from the consumption of PA-containing plants, leading to the recognition of their potential toxicity. researchgate.net

A significant portion of early research focused on the more common and structurally complex ester PAs. However, the discovery of non-ester PAs, such as 1-Methylenepyrrolizidine and its derivatives, marked a noteworthy development in the field. clockss.org These simpler alkaloids, which can exist in a free state, broadened the understanding of PA diversity and biosynthesis. shu.ac.uk The identification of this compound N-oxide in a Crotalaria species highlighted the natural occurrence of these compounds in their oxidized form, which was a crucial finding as N-oxides were initially sometimes considered artifacts of the extraction process. clockss.org It has been suggested that in some plants, N-oxides are the primary products of biosynthesis. clockss.org

Foundational Research Context of this compound within Natural Products Chemistry

This compound has been identified as a major alkaloid in several species of the Crotalaria genus, including Crotalaria anagyroides and Crotalaria goreensis. thieme-connect.compshsciences.org The isolation and structural elucidation of this compound were pivotal moments in the study of non-ester PAs. researchgate.net Early phytochemical investigations of C. anagyroides led to the isolation of a liquid base with the empirical formula C₈H₁₃N. thieme-connect.com Its structure was confirmed as this compound through spectroscopic analysis, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, and by preparing derivatives like the picrate (B76445) and picrolonate. thieme-connect.com

The biosynthesis of the pyrrolizidine nucleus has been a subject of considerable research. Studies have shown that the necine base, the core structure of PAs, is derived from amino acids. shu.ac.uk Specifically, the biosynthesis of the retronecine (B1221780) base, a common necine, has been investigated in detail and is believed to proceed through a pathway involving the formation of a 1-formyl pyrrolizidine intermediate. shu.ac.uk This foundational knowledge provides the context for understanding the biogenesis of related non-ester PAs like this compound.

The synthesis of this compound and its analogues has also been a focus of research, often starting from readily available chiral precursors. shu.ac.uk These synthetic studies are not only crucial for confirming the structure of the natural product but also for producing material for further biological and chemical investigation.

Articulated Research Objectives and Scholarly Scope for Investigations into this compound

The scientific inquiry into this compound is driven by several key research objectives that align with the broader goals of natural product chemistry and phytochemistry. These objectives can be summarized as follows:

Phytochemical Characterization and Chemotaxonomy: A primary objective is the comprehensive phytochemical investigation of plants known to produce this compound, such as various Crotalaria species. thieme-connect.comresearchgate.net This involves the isolation, purification, and structural elucidation of the alkaloid and its co-occurring metabolites. Such studies aim to create a detailed chemical profile of the plant, which is essential for understanding its potential uses and ecological role. Furthermore, the distribution of specific alkaloids like this compound can have significant value in the chemotaxonomic classification of plants at the generic and species levels. umn.edu

Investigation of Biosynthetic Pathways: A significant area of research is dedicated to elucidating the biosynthetic pathway of this compound. shu.ac.uk While the general pathway for necine base formation is understood, the specific enzymatic steps and intermediates leading to the formation of the 1-methylene group are of considerable interest. Research in this area often involves feeding experiments with labeled precursors and the identification of biosynthetic genes. shu.ac.uktropseeds.com Understanding these pathways can open avenues for biotechnological production of these compounds.

Chemical Synthesis and Analogue Development: The total synthesis of this compound is a key objective to confirm its proposed structure and to develop efficient routes for its production in the laboratory. shu.ac.ukmountainscholar.org Beyond the synthesis of the natural product itself, a major goal is the creation of structural analogues. researchgate.net These synthetic derivatives are crucial for structure-activity relationship (SAR) studies, which aim to understand how modifications to the chemical structure affect its biological properties.

Evaluation of Biological Activity: Research aims to explore the biological activities of this compound. The broader class of pyrrolizidine alkaloids is known for a range of biological effects, and understanding the specific activities of this non-ester PA is a key objective. researchgate.net This includes investigating its interactions with biological targets and its potential as a lead compound for further development.

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₈H₁₃N |

| Appearance | Liquid |

| Picrate Melting Point | 210–213 °C thieme-connect.com |

| Picrolonate Melting Point | 172–173 °C thieme-connect.com |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Observations |

|---|---|

| Infrared (IR) Spectroscopy | Confirms the presence of the methylene (B1212753) group. thieme-connect.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information for the elucidation of the pyrrolizidine skeleton and the position of the methylene group. thieme-connect.com |

| Mass Spectrometry (MS) | A base peak at m/z 124 is reported as typical for 1-methylenepyrrolizidines. |

Structure

3D Structure

Properties

IUPAC Name |

7-methylidene-1,2,3,5,6,8-hexahydropyrrolizine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-7-4-6-9-5-2-3-8(7)9/h8H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJAUSAOZOLUJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCN2C1CCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398416 | |

| Record name | 1H-Pyrrolizine, hexahydro-1-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6029-70-5 | |

| Record name | NSC89941 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrolizine, hexahydro-1-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Chemotaxonomic Significance of 1 Methylenepyrrolizidine

Distribution Patterns in Pyrrolizidine (B1209537) Alkaloid-Producing Plant Genera (e.g., Senecio, Crotalaria, Echium)

The non-ester pyrrolizidine alkaloid, 1-Methylenepyrrolizidine, has been identified in several plant genera, most notably within the Crotalaria genus (family Leguminosae) and as a structural moiety in derivatives found in the Senecio genus (family Asteraceae). Its distribution appears to be more restricted compared to other common pyrrolizidine alkaloids (PAs).

In the genus Crotalaria, this compound has been identified as a principal alkaloid in specific species. It was first isolated as the major alkaloid from Crotalaria anagyroides H.B. & K., a perennial shrub historically used as a cover crop. publish.csiro.au In this species, it constitutes the primary component of the tertiary base alkaloids, which are significantly more abundant than their N-oxide forms. publish.csiro.au Subsequent investigations confirmed its presence in C. anagyroides from various geographical locations. thieme-connect.com The alkaloid has also been definitively identified in Crotalaria damarensis Engl., where it is likewise the principal alkaloid component. publish.csiro.au The occurrence of non-ester pyrrolizidines like this compound has been noted in at least five species within the Crotalaria genus. publish.csiro.au

Within the vast Senecio genus, while this compound itself is not typically reported as a major free base, its structural core is present in more complex esterified forms. For instance, 7-Angelyl-1-methylenepyrrolizidine and its N-oxide have been isolated from Senecio chrysocoma. nih.govmdpi.comuonbi.ac.ke This indicates that the biosynthetic pathways leading to the 1-methylene-substituted necine base exist within this genus, although it is typically incorporated into more complex alkaloids.

The presence of this compound in the genus Echium (family Boraginaceae) is not clearly established. While Echium species are renowned producers of a diverse array of pyrrolizidine alkaloids, direct isolation of this compound has not been reported in the provided literature. researchgate.netrhs.org.uk However, analysis of Echium plantagineum using Gas Chromatography-Mass Spectrometry (GC-MS) has identified a characteristic base peak at m/z 124, which is considered typical for 1-methylenepyrrolizidines, suggesting its potential presence in trace amounts or as a fragment of a larger molecule. uob.edu.ly

Table 1: Documented Occurrence of this compound and its Derivatives

| Compound | Plant Species | Family | Finding | Reference |

|---|---|---|---|---|

| This compound | Crotalaria anagyroides | Leguminosae | Major alkaloid | publish.csiro.authieme-connect.com |

| This compound | Crotalaria damarensis | Leguminosae | Principal alkaloid | publish.csiro.au |

| 7-Angelyl-1-methylenepyrrolizidine | Senecio chrysocoma | Asteraceae | Isolated derivative | nih.govmdpi.comuonbi.ac.ke |

| This compound (potential) | Echium plantagineum | Boraginaceae | Inferred from a characteristic mass spectral peak (m/z 124) | uob.edu.ly |

Ecological Contexts of this compound Presence in Plant Systems

The ecological significance of this compound and its derivatives is multifaceted, extending from plant defense to animal metabolism. Pyrrolizidine alkaloids, as a class, are widely recognized as chemical defenses against herbivores. nih.gov However, a unique ecological role for derivatives of this compound has been observed in the context of herbivore detoxification.

Ruminants such as sheep and goats exhibit a notable resistance to the toxic effects of PAs found in plants like common ragwort (Senecio jacobaea) and fireweed (Senecio madagascariensis). plantwiseplusknowledgebank.orgplantwiseplusknowledgebank.org This resistance is attributed to the metabolic activity of microorganisms in the rumen. plantwiseplusknowledgebank.orgplantwiseplusknowledgebank.orgcabidigitallibrary.org These microbes are capable of converting the hepatotoxic 1,2-unsaturated pyrrolizidine alkaloids into non-toxic this compound derivatives. plantwiseplusknowledgebank.orgplantwiseplusknowledgebank.orgcabidigitallibrary.org This detoxification pathway is a critical ecological adaptation that allows these animals to graze on PA-containing plants that are poisonous to other livestock like cattle and horses. cabidigitallibrary.org

In the plant itself, PAs can be present in various tissues, including nectar. researchgate.net This can lead to the contamination of honey when bees forage on PA-producing plants, a significant issue with genera like Echium and Senecio. nih.govresearchgate.net Furthermore, some PA-producing plants can secrete these alkaloids into the soil, where they can be absorbed by the roots of neighboring, non-producing plants, leading to cross-contamination of agricultural products. nih.gov

Phytochemical Profiling Methodologies for Identifying this compound in Biological Samples

A variety of analytical techniques have been employed to isolate and identify this compound from plant material. The choice of method often depends on the complexity of the sample matrix and the required sensitivity.

Early investigations successfully utilized paper chromatography to separate the alkaloid components in extracts of Crotalaria anagyroides. publish.csiro.au Its identity was further confirmed by the preparation of crystalline derivatives, such as picrates and picrolonates , which have sharp, characteristic melting points. publish.csiro.authieme-connect.compublish.csiro.au Due to its volatility, steam distillation has also been effectively used as a method for its separation from crude plant extracts. publish.csiro.au

Modern phytochemical profiling relies heavily on hyphenated chromatographic and spectrometric techniques. Gas Chromatography (GC) , particularly when coupled with Mass Spectrometry (GC-MS) , is a powerful tool for the analysis of volatile alkaloids like this compound. publish.csiro.auepdf.pub To enhance the volatility of less volatile, hydroxyl-containing PAs for GC analysis, they are often converted into their trimethylsilyl (B98337) derivatives. epdf.pub For more complex matrices like honey and nectar, high-performance liquid chromatography methods are preferred. These include High-Pressure Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) and Ultra-High Pressure Liquid Chromatography-High Resolution-Mass Spectrometry (UHPLC-HR-MS) , which offer high sensitivity and specificity for detecting a wide range of PAs. researchgate.net

Structural elucidation and confirmation are achieved using spectroscopic methods. Both Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy have been used to definitively establish the structure of this compound isolated from natural sources. thieme-connect.com

Table 2: Methodologies for the Identification of this compound

| Methodology | Purpose | Reference |

|---|---|---|

| Paper Chromatography | Separation | publish.csiro.au |

| Steam Distillation | Isolation/Separation | publish.csiro.au |

| Crystalline Derivative Formation (Picrates) | Identification/Purification | publish.csiro.authieme-connect.compublish.csiro.au |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and Identification | publish.csiro.auepdf.pub |

| Infrared (IR) Spectroscopy | Structural Confirmation | thieme-connect.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | thieme-connect.com |

| HPLC-MS/MS & UHPLC-HR-MS | Detection in complex samples (e.g., honey) | researchgate.net |

Chemo-geographical and Biogeographical Investigations of this compound Distribution

Investigations into the distribution of this compound have revealed significant chemo-geographical and stereochemical variations, highlighting the influence of biogeography on plant secondary metabolism.

A notable example of chemo-geographical variation is found in Crotalaria anagyroides. While Australian samples of the plant were reported to contain this compound as the main alkaloid, a study on C. anagyroides introduced to India found that it produced not only this compound but also the macrocyclic diester alkaloid, senecionine (B1681732). thieme-connect.com This suggests that geographical location, environmental pressures, or genetic divergence in separated populations can lead to distinct phytochemical profiles within the same species.

Furthermore, research has uncovered stereochemical differences in the alkaloid produced by different species. An investigation into the alkaloid from Crotalaria damarensis established it to be the almost pure laevorotatory enantiomer, (-)-1-methylenepyrrolizidine. publish.csiro.au In contrast, the this compound isolated from C. anagyroides was found to be partially racemized, meaning it was a mixture of enantiomers. publish.csiro.au This difference in optical rotation points to subtle variations in the biosynthetic enzymes between the two species, a key aspect of their chemotaxonomic differentiation.

Biosynthetic Pathways and Enzymology of 1 Methylenepyrrolizidine

Elucidation of Precursor Incorporation into the Pyrrolizidine (B1209537) Alkaloid Scaffold

The foundational steps in understanding the biosynthesis of the pyrrolizidine alkaloid scaffold were established through feeding experiments with isotopically labeled precursors. Early studies utilizing 14C-labeled compounds in plants like Senecio isatideus and Crotalaria spectabilis were instrumental in identifying the primary building blocks.

L-arginine and L-ornithine were identified as initial precursors, with putrescine emerging as a key intermediate. mdpi.com Further investigations demonstrated that putrescine, spermidine (B129725), and spermine (B22157) are highly efficient precursors for the formation of the pyrrolizidine ring. rsc.org It was determined that two molecules of putrescine are utilized to form a symmetrical C4-N-C4 intermediate, which then cyclizes to form the core necine base. rsc.org The use of double-labeled precursors, such as [2,3-13C2]-putrescine, and analysis by 13C-NMR spectroscopy provided detailed insights into the bond formations and rearrangements occurring during the assembly of the pyrrolizidine skeleton. mdpi.com

In contrast to plant PAs, the biosynthesis of loline (B1675033) alkaloids, which also possess a pyrrolizidine system, follows a distinct pathway. In the endophytic fungus Neotyphodium uncinatum, labeled L-proline and L-homoserine were incorporated into the loline structure, indicating a different set of precursors and enzymatic machinery. researchgate.net

Enzymatic Transformations Leading to the Pyrrolizidine Core Structure

The conversion of precursors into the characteristic bicyclic pyrrolizidine core involves a series of enzymatic transformations. A pivotal step is the formation of homospermidine from putrescine and spermidine, a reaction catalyzed by the enzyme homospermidine synthase (HSS). nih.govrsc.org This enzyme is considered the first committed and pathway-specific enzyme in PA biosynthesis. nih.gov

Following the synthesis of homospermidine, a sequence of oxidative deaminations and cyclization reactions leads to the formation of the pyrrolizidine ring. rsc.org It is proposed that homospermidine is converted to the dialdehyde (B1249045) 4-(4-oxobutylamino)butanal. rsc.org This intermediate then undergoes intramolecular cyclization to form the pyrrolizidine moiety. rsc.org While the involvement of copper-dependent diamine oxidases (CuAOs) has been suggested for the oxidative deamination steps, the specific enzymes responsible for these transformations have not yet been fully identified and characterized. rsc.org The subsequent reduction of the bicyclic aldehyde intermediate leads to the formation of trachelanthamidine, a precursor to various necine bases. shu.ac.uk

Specific Biosynthetic Routes to 1-Methylenepyrrolizidine and its Intermediates

This compound is a non-ester pyrrolizidine alkaloid, meaning it exists as a free base rather than being esterified with necic acids. shu.ac.uk It has been identified as a major alkaloid in species such as Crotalaria anagyroides. researchgate.net The biosynthesis of this compound is believed to diverge from the pathway leading to saturated necine bases like trachelanthamidine.

The immediate precursor to the 1-methylene group is thought to be a 1-formylpyrrolizidine intermediate. shu.ac.uk The formation of this aldehyde is a stereospecific step. shu.ac.uk Subsequent enzymatic reactions, likely involving a dehydration or a related transformation, would then generate the exocyclic double bond characteristic of this compound. While the precise enzymatic steps and intermediates leading directly to this compound are not fully elucidated, the pathway likely proceeds through the established homospermidine route to a key bicyclic intermediate, which is then specifically channeled towards the formation of the 1-methylene group.

Characterization of Key Enzymes Involved in this compound Biosynthesis

The central and most well-characterized enzyme in the biosynthesis of the pyrrolizidine scaffold, and therefore upstream of this compound, is homospermidine synthase (HSS) .

Function: HSS catalyzes the transfer of an aminobutyl group from spermidine to putrescine, forming homospermidine. nih.gov This is the first committed step in the PA biosynthetic pathway. nih.gov

Evolution: HSS has evolved multiple times independently in different plant lineages through gene duplication from deoxyhypusine (B1670255) synthase (DHS), an essential enzyme in primary metabolism. nih.govnih.govuni-kiel.de This recruitment from primary to secondary metabolism is a key evolutionary event enabling PA production. uni-kiel.de

Structure and Mechanism: HSS and DHS share sequence homology and perform analogous reactions, but differ in their acceptor substrate specificity. uni-kiel.de HSS has lost the ability to use the eIF5A precursor protein, the substrate for DHS. uni-kiel.de

While HSS is well-studied, other key enzymes in the pathway leading to this compound remain to be fully characterized. The oxidases responsible for converting homospermidine to the dialdehyde intermediate and the enzymes that catalyze the subsequent cyclization and formation of the 1-methylene group are areas of ongoing research. rsc.org

Genetic Determinants and Regulatory Mechanisms of Biosynthetic Gene Clusters

The genes encoding the enzymes for PA biosynthesis are often organized in biosynthetic gene clusters (BGCs). This clustering facilitates the co-regulation and inheritance of the entire metabolic pathway.

Gene Duplication and Diversification: The evolution of PA biosynthesis is a prime example of gene duplication leading to new metabolic capabilities. The repeated evolution of HSS from DHS in various plant families underscores this principle. nih.govuni-kiel.deresearchgate.net

Gene Clusters in Bacteria: In some bacteria, BGCs responsible for producing PAs have also been identified. For instance, in Xenorhabdus hominickii, the xhpA-G gene cluster is responsible for producing the PA pseudo-dimer pyrrolizwilline. researchgate.net The biosynthesis in bacteria can involve different enzymatic machinery, such as non-ribosomal peptide synthetases (NRPSs). researchgate.netmdpi.com

Regulation: The expression of PA biosynthetic genes is tightly regulated, often in a tissue-specific and developmentally controlled manner. For example, in comfrey (B1233415) (Symphytum officinale), HSS expression is localized to the root endodermis and pericycle, as well as in the bundle sheath cells of young leaves during inflorescence development. oup.com This spatial and temporal regulation ensures that the production of these defensive compounds is targeted to where they are most needed, such as in reproductive structures. oup.com The presence of an hss gene copy does not always correlate with PA accumulation, suggesting complex regulatory mechanisms at the transcriptional, post-transcriptional, or enzymatic level. nih.gov

Synthetic Methodologies for 1 Methylenepyrrolizidine and Its Structural Analogs

Ab Initio Chemical Synthesis Approaches to the Pyrrolizidine (B1209537) Ring System

The synthesis of the pyrrolizidine ring system, the core of 1-Methylenepyrrolizidine, has been significantly informed by computational and theoretical studies. Ab initio and density functional theory (DFT) calculations have become instrumental in predicting reaction feasibility, understanding reaction mechanisms, and explaining observed stereoselectivities.

Researchers have utilized DFT calculations to examine the radical cascade cyclizations of N-alkenyl-2-aziridinylmethyl radicals, finding a strong preference for the formation of pyrrolizidines over indolizidines. ugent.be These theoretical predictions were subsequently validated by experimental results, leading to an efficient synthetic route for pyrrolizidines. ugent.be In contrast, the calculations also correctly predicted that radical cascade cyclization to form indolizidines would not be a viable pathway in practice. ugent.be

In other studies, a range of computational methods, including molecular mechanics, semi-empirical, ab initio, and DFT, have been employed to evaluate the relative stabilities of double bond isomers within the pyrrolizidine system. researchgate.net These computational models, particularly the MP2 model with its capacity for handling electron correlation, have been crucial in rationalizing experimental outcomes, such as the double bond migration between pyrrolam A and its isomer. researchgate.net Such theoretical insights guide the strategic design of synthetic routes by predicting the most stable products and transition states.

Furthermore, computational analyses have been used to understand the regioselectivity of ring-opening reactions in precursors to pyrrolizidine structures. For instance, calculations helped elucidate why the ring opening of certain aziridinium (B1262131) ions with different reagents occurs at different positions, a key consideration for constructing the bicyclic system. ugent.be

Development of Stereoselective and Enantiospecific Synthetic Routes to this compound

Achieving stereochemical control is paramount in the synthesis of biologically relevant molecules like this compound. Significant effort has been dedicated to developing methods that yield specific stereoisomers (stereoselective synthesis) and transfer the chirality from a starting material to the product (enantiospecific synthesis).

An enantiospecific synthesis of (7aS)-1-methylenehexahydro-1H-pyrrolizine has been achieved starting from N-diphenylmethyl-(S)-proline ethyl ester. deepdyve.comresearchgate.net This route involves the cyclopropanation of the ester group as a key step. Another notable approach utilizes an intramolecular Horner-Wittig cyclisation reaction. shu.ac.uk This method, starting from the readily available amino acid, glutamic acid, proceeds with retention of chirality, enabling the enantiospecific synthesis of various pyrrolizidine alkaloids. shu.ac.uk

The challenge of creating specific stereoisomers is often addressed through asymmetric catalysis or the use of chiral auxiliaries. Research has focused on the intramolecular Wittig reaction as a key step in enantioselective routes to the pyrrolizidine ring system. researchgate.net Similarly, N-acyl anion cyclization reactions have proven effective for the enantioselective preparation of natural pyrrolizidines. researchgate.netresearchgate.net These methods provide access to optically pure building blocks that are essential for constructing complex chiral molecules.

The table below summarizes key stereoselective approaches to the pyrrolizidine core.

| Starting Material | Key Reaction | Target Moiety | Reference |

| N-diphenylmethyl-(S)-proline ethyl ester | Cyclopropanation | (7aS)-1-Methylenehexahydro-1H-pyrrolizine | deepdyve.comresearchgate.net |

| Glutamic acid | Intramolecular Horner-Wittig Cyclisation | Pyrrolizidine Alkaloids | shu.ac.uk |

| N-(benzyloxycarbonyl)-l-prolinol | Domino primary alcohol oxidation-Wittig reaction | (S)-pyrrolam A | researchgate.net |

| Chiral N-sulfinyl imines | Reductive amination | Amines for pyrrolizidine synthesis | researchgate.net |

Strategies for Functionalization and Structural Diversification of the this compound Moiety

Once the core this compound scaffold is synthesized, further functionalization is often required to produce structural analogs or more complex natural products. Strategies for this diversification focus on selectively introducing new functional groups at various positions on the bicyclic ring system.

One common strategy involves the synthesis of key intermediates, such as (±)-1-oximinopyrrolizidine, which can then be converted into a variety of derivatives. researchgate.net For example, reduction of the oxime followed by acylation can introduce amide functionalities, leading to the synthesis of natural products like absouline (B1666481) and laburnamine. researchgate.net This highlights the utility of a common precursor for accessing a range of structurally related alkaloids.

Another approach involves the extension of established synthetic routes to incorporate additional substituents. For instance, an N-acyl anion cyclization process, initially developed for simpler pyrrolizidines, can be extended to an N-propionyl substrate, providing straightforward access to a series of 2-methyl pyrrolizidines. researchgate.netresearchgate.net

The development of one-pot tandem reactions also represents a powerful strategy for structural diversification. rsc.org Methods involving the dehydrative coupling of halogenated secondary amides with alkenes, followed by a tandem cyclization, allow for the efficient, one-pot synthesis of α-vinylic substituted pyrrolidines, which are precursors to pyrrolizidine systems. rsc.org This enables the introduction of various substituents on the ring system from easily accessible starting materials.

Exploration of Chemoenzymatic and Biocatalytic Methods in Pyrrolizidine Alkaloid Synthesis

The integration of enzymes into synthetic pathways, known as chemoenzymatic or biocatalytic synthesis, offers significant advantages in terms of selectivity and efficiency. rsc.orgnih.gov These methods have been increasingly applied to the synthesis of pyrrolizidine alkaloids and their precursors.

Three main strategies for chemoenzymatic alkaloid synthesis have been identified:

Biocatalytic preparation of chiral building blocks : Enzymes, particularly lipases, esterases, and dioxygenases, are used to produce enantiomerically pure starting materials which are then converted into the target alkaloids through chemical steps. rsc.orgnih.gov

Biocatalytic resolution or desymmetrization : Alkaloids synthesized chemically as racemic mixtures can be resolved into single enantiomers by enzymes. rsc.org

Biocatalytic C-N and/or C-C bond formation : Enzymes are used to perform the key asymmetric bond-forming steps in the construction of the alkaloid skeleton. rsc.org

A powerful example is the use of D-fructose-6-phosphate aldolase (B8822740) (FSA) to create chiral 2,3-dihydroxy-1,4-diketones. csic.esacs.org These diketones serve as versatile synthons that can undergo further enzymatic transamination and reduction to form highly functionalized and stereochemically defined pyrrolidines, the building blocks of pyrrolizidine alkaloids. csic.esacs.org Similarly, yeast reduction of ketoesters has been employed in the total synthesis of pyrrolizidine alkaloids, demonstrating the utility of whole-cell biocatalysis. acs.org

The following table details enzymes used in the synthesis of pyrrolizidine alkaloid precursors.

| Enzyme Class | Enzyme Example | Reaction Type | Application | Reference |

| Aldolase | D-Fructose-6-phosphate aldolase (FSA) | C-C bond formation | Synthesis of chiral dihydroxy-diketones | rsc.orgcsic.es |

| Dioxygenase | Toluene dioxygenase (TDO) | Dihydroxylation | Generation of chiral building blocks | rsc.orgacs.org |

| Lipase/Esterase | Various | Kinetic resolution/Hydrolysis | Preparation of chiral alcohols and piperidines | nih.gov |

| Transaminase (TA) | Various | Amination | Conversion of ketones to chiral amines | csic.esacs.org |

| Imine Reductase (IRED) | Various | Reduction of imines | Formation of chiral pyrrolidines | csic.esacs.org |

Methodological Advancements in Total Synthesis of Complex Pyrrolizidine Alkaloids

The total synthesis of complex natural products is a driving force for innovation in organic chemistry. nih.gov Recent advancements in the synthesis of pyrrolizidine alkaloids have focused on developing more efficient, step-economical, and stereoselective methodologies.

New catalytic systems are also expanding the toolbox for alkaloid synthesis. The development of a (7+1) carbonylative cycloaddition of cyclopropylacrylamides, a rhodacyclopentanone-based methodology, has been applied to studies towards the total synthesis of complex pyrrolizidine alkaloids like otonecine. bris.ac.uk

Furthermore, the development of novel methods for creating key structural motifs continues to advance the field. A straightforward synthesis of anti-3-alkenyl-2-amido-3-hydroxy esters from racemic α-amino-β-keto esters using an ATH/DKR (Asymmetric Transfer Hydrogenation/Dynamic Kinetic Resolution) protocol has been developed. lu.se The utility of this method was demonstrated in an efficient asymmetric synthesis of the polyhydroxylated pyrrolizidine alkaloid (+)-alexine. lu.se These methodological advancements not only enable the synthesis of complex targets but also facilitate the production of sufficient quantities for further study. nih.gov

Metabolism and Biotransformation of 1 Methylenepyrrolizidine

Microbial Biotransformation of Pyrrolizidine (B1209537) Alkaloids to 1-Methylenepyrrolizidine Derivatives

The gastrointestinal microbiota plays a crucial role in the initial biotransformation of PAs. In ruminants, the microbial environment of the rumen is particularly effective at detoxifying these compounds. nih.govacs.org Rumen microbes can rapidly convert PA N-oxides, which often coexist with their parent PAs in plants, back to their corresponding tertiary PA free bases. researchgate.netnih.govacs.org

Following this initial reduction, a key detoxification step carried out by rumen microorganisms is the hydrogenation of the 1,2-double bond in the necine base. nih.govacs.org This saturation of the necine ring system prevents the subsequent metabolic activation to toxic pyrrolic derivatives in the liver. nih.gov This process transforms the highly toxic unsaturated PAs into saturated, less toxic or non-toxic platyphylline-type PAs. nih.govacs.org While the general reduction of the pyrrolizidine ring is well-documented, the specific formation of this compound as a distinct and stable microbial metabolite is less characterized in the literature. However, a PA with a methylene (B1212753) group, 7β-angeloyloxy-1-methylene-8α-pyrrolizidine, has been identified in Senecio polypodioides, indicating that such structures can occur naturally. nih.gov

Enzymatic Systems and Mechanisms Governing Pyrrolizidine Alkaloid Reduction in Ruminant Animals

The relative resistance of ruminants, especially sheep and goats, to PA toxicity compared to monogastric animals like horses and pigs, is largely attributed to the metabolic activities within the rumen. researchgate.netnih.govcdnsciencepub.comtamu.edu The rumen's anaerobic environment and diverse microbial population provide a robust system for the reductive detoxification of PAs before they reach the liver for systemic absorption. nih.govacs.org

The primary enzymatic reactions involved are:

Reduction of N-oxides: PA N-oxides are reduced to their corresponding tertiary PAs. This reaction increases the lipophilicity of the compounds but is a prelude to further detoxification. researchgate.netnih.govacs.org

Hydrogenation of the Necine Base: The most critical detoxification step is the reduction of the 1,2-double bond of the necine base by microbial enzymes. nih.govacs.org This saturation prevents the bioactivation pathway in the liver.

Studies have quantified the rates of PA biotransformation in the rumen contents of different ruminant species, demonstrating the efficiency of this detoxification system. researchgate.net This ruminal metabolism is a key factor explaining the lower susceptibility of sheep and goats to PA poisoning compared to cattle. researchgate.netnih.gov

| Metabolic Step | Description | Significance | Source |

|---|---|---|---|

| N-oxide Reduction | Conversion of PA N-oxides to their corresponding free base PAs by rumen microbes. | An initial step that precedes further detoxification of the necine ring. | nih.govacs.org |

| Necine Base Hydrogenation | Reduction of the double bond in the 1,2-position of the pyrrolizidine ring system. | Primary detoxification pathway in the rumen, forming saturated, non-toxic metabolites and preventing hepatic bioactivation. | nih.govacs.org |

Comparative Metabolic Fates and Detoxification Mechanisms in Non-Human Organisms

Significant species-specific differences exist in the metabolism and susceptibility to PAs. nih.govnih.govnih.govnih.gov These variations are primarily due to the balance between metabolic activation and detoxification pathways in the liver. nih.govnih.gov

Activation Pathway: The primary route for toxicity is the oxidation of PAs by hepatic cytochrome P450 (CYP) monooxygenases to form highly reactive dehydropyrrolizidine (pyrrolic) derivatives. nih.govnih.gov These metabolites are potent alkylating agents that cause cellular damage. msdvetmanual.com

Detoxification Pathways:

N-oxidation: Flavin-containing monooxygenases (FMOs) can convert PAs to their N-oxide forms, which are generally less toxic and more water-soluble, facilitating their excretion. nih.gov

Hydrolysis: Esterases can hydrolyze the ester linkages of the PA, breaking it down into the necine base and necic acids, which are then excreted. nih.gov

Glutathione (B108866) (GSH) Conjugation: The reactive pyrrolic metabolites can be detoxified by conjugation with glutathione, a reaction that can occur spontaneously or be catalyzed by glutathione-S-transferases. nih.gov

Resistant species like sheep exhibit low rates of pyrrole (B145914) production combined with efficient GSH conjugation. nih.gov In contrast, susceptible species often have a higher rate of metabolic activation by CYPs compared to their detoxification capacity. nih.govnih.gov For instance, while hamsters are resistant, they show a high rate of PA activation but also a very high rate of GSH-DHP conjugation, suggesting this is a key factor in their resistance. nih.gov

| Species | Susceptibility | Key Metabolic Characteristics | Source |

|---|---|---|---|

| Pigs, Horses | High | High rate of hepatic CYP-mediated activation to toxic pyrroles. | researchgate.nettamu.edunih.gov |

| Cattle | Moderate | Some ruminal detoxification, but still susceptible to chronic poisoning. | nih.govtamu.edunih.gov |

| Sheep, Goats | Low (Resistant) | Efficient ruminal detoxification; low rates of hepatic pyrrole formation and high rates of GSH conjugation. | researchgate.netnih.govcdnsciencepub.comnih.gov |

| Hamsters, Rabbits | Low (Resistant) | High rate of GSH conjugation for detoxification of pyrrolic metabolites. | cdnsciencepub.comnih.gov |

| Rats | High | Often used as a model for PA toxicity due to high susceptibility. | nih.govnih.gov |

Identification and Structural Characterization of Metabolic Products and Biotransformation Intermediates

The identification of PA metabolites is crucial for understanding their toxicity and metabolic pathways. Modern analytical techniques, particularly high-resolution mass spectrometry (HR-MS), are essential for identifying and structurally characterizing these compounds in biological matrices. nih.govresearchgate.netevotec.com

Key metabolic products and intermediates that have been identified include:

Dehydropyrrolizidine Derivatives (Pyrroles): These are the primary toxic metabolites formed via CYP-mediated oxidation. A common example is (+/-)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), which is formed from PAs like senecionine (B1681732) and retrorsine. nih.govnih.govnih.gov These unstable electrophiles are the agents responsible for alkylating cellular macromolecules. nih.gov

N-oxides: Formed through the action of FMOs, these are major detoxification products in many species. nih.gov They are more polar than the parent PAs and are readily excreted.

Glutathione (GSH) Conjugates: The reaction of DHP with glutathione forms GSH-DHP conjugates, which represent a significant detoxification pathway in resistant species like sheep and hamsters. nih.govnih.gov

Hydrolysis Products: The necine base and necic acid moieties are formed by the cleavage of the ester bonds.

Saturated Necine Base Metabolites: In ruminants, microbial action in the rumen produces metabolites where the 1,2-double bond is saturated, rendering them non-toxic. nih.govacs.org

Metabolite profiling studies using techniques like UHPLC/HR-MS allow for the detection and semi-quantification of a wide range of metabolites, helping to compare metabolic fates across different species and enzyme systems. researchgate.netadmescope.com

Factors Modulating Biotransformation Pathways in Biological Systems

The biotransformation of PAs is not static and can be influenced by a variety of internal and external factors. nih.govhowmed.net

Species and Genetics: As detailed previously, there are profound differences in the expression and activity of metabolic enzymes (CYPs, FMOs, esterases) among different animal species, which is the primary determinant of susceptibility. nih.govnih.gov

Enzyme Induction and Inhibition: Exposure to certain drugs, chemicals, or even other dietary components can induce or inhibit the activity of metabolizing enzymes. howmed.net For example, phenobarbital, a known enzyme inducer, can affect the rate of PA metabolism. nih.gov Co-administration of a drug that inhibits a specific CYP isozyme could decrease the bioactivation of a PA. howmed.net

Diet: The composition of the diet can influence both liver function and the health of the gut microbiome. In ruminants, the diet directly impacts the microbial populations responsible for the detoxification of PAs.

Pathological Conditions: Liver diseases, such as hepatitis or cirrhosis, can significantly impair the liver's ability to metabolize xenobiotics, including PAs. howmed.net This can alter the balance between toxification and detoxification, potentially increasing susceptibility. tamu.edu

Age and Sex: Metabolic capabilities can vary with the age and sex of the animal, leading to differences in susceptibility to PA toxicity. nih.gov

Advanced Structural Analysis and Chemoinformatic Studies of 1 Methylenepyrrolizidine

Application of High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., Advanced NMR, High-Resolution Mass Spectrometry)

The definitive identification of 1-Methylenepyrrolizidine relies heavily on the application of high-resolution spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.

High-Resolution Mass Spectrometry (HRMS): HRMS is a cornerstone for determining the elemental composition of an unknown compound with high accuracy. For this compound, HRMS would provide a precise mass measurement, allowing for the calculation of its exact molecular formula (C₈H₁₃N). Techniques such as tandem mass spectrometry (MS/MS) are employed to study fragmentation patterns, which can reveal the characteristic pyrrolizidine (B1209537) core structure. semanticscholar.org The fragmentation of the parent ion can yield specific daughter ions that are indicative of the bicyclic ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules like this compound. semanticscholar.orgnih.gov While one-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environment of protons and carbons, advanced two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure. researchgate.net

¹H NMR: Provides information on the number of different types of protons and their neighboring protons through spin-spin coupling.

¹³C NMR: Shows the number of non-equivalent carbons in the molecule.

2D Correlation Spectroscopy (COSY): Establishes proton-proton coupling relationships, identifying adjacent protons within the molecule.

2D Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms.

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons, aiding in the determination of the molecule's stereochemistry.

The combination of these advanced NMR techniques allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and structure of this compound. ipb.pt

| Technique | Information Provided for this compound |

| HRMS | Exact mass and molecular formula (C₈H₁₃N) |

| MS/MS | Fragmentation pattern confirming the pyrrolizidine core |

| ¹H & ¹³C NMR | Chemical shifts and multiplicity of all protons and carbons |

| COSY | Connectivity of protons within the two five-membered rings |

| HSQC | Direct correlation of each proton to its attached carbon |

| HMBC | Long-range H-C correlations confirming the bicyclic structure and position of the methylene (B1212753) group |

Chromatographic Separation and Purification Methodologies for this compound from Complex Matrices

Isolating this compound from natural sources, such as plant extracts, requires robust separation and purification techniques to remove it from a multitude of other compounds. uva.es Chromatographic methods are central to this process, exploiting differences in the physicochemical properties of molecules to achieve separation. mdpi.com

Sample Preparation: The initial step often involves a solvent extraction from the raw matrix, followed by a clean-up stage to remove major interferences. uva.es Solid-Phase Extraction (SPE) is a commonly used clean-up technique. For pyrrolizidine alkaloids, cation-exchange SPE cartridges (e.g., Oasis MCX) are particularly effective, as they retain the basic nitrogen-containing alkaloids while allowing neutral and acidic interfering compounds to be washed away.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): HPLC and UHPLC are the predominant techniques for the separation of PAs. mdpi.com Reverse-phase (RP) chromatography is most common, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to improve peak shape by ensuring the analytes are protonated. nih.govmdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is typically used to effectively separate a wide range of PAs with different polarities.

Gas Chromatography (GC): GC can also be used for the analysis of volatile and thermally stable PAs. However, many PAs are not sufficiently volatile and may require a derivatization step to increase their volatility before analysis. GC is often coupled with mass spectrometry (GC-MS) for identification. mdpi.com

| Method | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Key Advantages |

| UHPLC-MS/MS | C18 silica (B1680970) column | Water/Methanol gradient with formic acid | Tandem Mass Spectrometry | High sensitivity, selectivity, and simultaneous detection of multiple PAs. mdpi.comnih.gov |

| HPLC-UV | C18 silica column | Acetonitrile/Water gradient | UV Detector | Robust and widely available, suitable for higher concentrations. |

| GC-MS | Capillary column (e.g., DB-5) | Helium | Mass Spectrometry | Excellent separation for volatile compounds. semanticscholar.org |

| SPE | Cation-exchange resin | Various wash/elution solvents | (Pre-analytical) | Effective sample clean-up and concentration from complex matrices. uva.es |

Computational Chemistry and Molecular Modeling for Investigating this compound Structure and Reactivity

Computational chemistry provides powerful tools to investigate the properties of this compound at the molecular level, complementing experimental data. nih.gov These in silico methods can predict molecular structure, stability, and electronic properties, offering insights into its reactivity. wiley.com

Quantum Mechanics (QM) Methods: Methods like Density Functional Theory (DFT) are used to calculate the optimized three-dimensional geometry of the molecule, predicting bond lengths, bond angles, and torsional angles with high accuracy. nih.gov These calculations can also determine the relative energies of different possible conformations, identifying the most stable structure.

Furthermore, DFT can be used to compute various electronic properties:

Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Electrostatic Potential Maps: These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the molecule will interact with other reagents.

NMR Chemical Shift Prediction: Theoretical calculations of NMR chemical shifts can be performed and compared with experimental data to aid in the structural assignment and resolve ambiguities. aps.org

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of this compound over time. quantonation.com This can provide insights into its conformational flexibility and interactions with solvent molecules or biological macromolecules.

| Computational Method | Property Investigated | Significance for this compound |

| Density Functional Theory (DFT) | Optimized Geometry | Predicts the most stable 3D structure. nih.gov |

| DFT | HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. researchgate.net |

| DFT | Electrostatic Potential | Identifies reactive sites on the molecule. |

| DFT/GIAO | NMR Chemical Shifts | Aids in the validation of experimental NMR assignments. aps.org |

| Molecular Dynamics (MD) | Conformational Dynamics | Explores the flexibility of the ring system and its behavior in solution. nih.gov |

Chemoinformatic Analysis of Pyrrolizidine Alkaloid Structural Space and Diversity

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical structures, which is particularly relevant for the diverse family of pyrrolizidine alkaloids, estimated to contain over 660 known compounds. nih.gov This analysis helps to understand the structural diversity of the entire class and to place this compound within this context.

Database Curation: The first step is the creation of a curated database of known PA structures. Public databases and literature sources are mined to collect structures and associated data.

Structural Diversity Analysis: Chemoinformatic tools are then used to analyze the structural landscape of these alkaloids. This can involve:

Scaffold Analysis: Identifying the common core structures (scaffolds) and the variations in substitution patterns. The pyrrolizidine core is the common scaffold, but variations exist in the necine base (e.g., retronecine (B1221780), heliotridine) and the attached necic acids. nih.govmdpi.com

Chemical Space Visualization: Using dimensionality reduction techniques (e.g., Principal Component Analysis) to create 2D or 3D maps of the chemical space occupied by PAs. This allows for the visualization of structural clusters and outliers.

Quantitative Structure-Activity Relationship (QSAR): While outside the scope of this article's focus on structure, chemoinformatic analysis is foundational for developing QSAR models that correlate structural features with biological activity or toxicity. researchgate.net For example, the presence of a 1,2-double bond in the necine base is a known structural alert for genotoxicity. uva.esmdpi.com

This type of analysis provides a framework for classifying new PAs like this compound and for predicting some of its properties based on its structural similarity to other well-characterized alkaloids.

Development and Validation of Quantitative Analytical Procedures for Trace Analysis

To monitor the presence of this compound in various matrices such as food, feed, or herbal products, it is essential to develop and validate sensitive and reliable quantitative analytical methods. uva.es The goal is to accurately measure very low concentrations (trace levels) of the compound.

Method Development: The most common approach for the trace analysis of PAs is Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS). nih.govnih.gov This technique offers excellent selectivity and sensitivity. The method development involves optimizing:

Sample Extraction and Clean-up: Ensuring efficient recovery of the analyte from the matrix while minimizing interferences.

Chromatographic Separation: Achieving good separation from isomers and other matrix components.

Mass Spectrometry Detection: Operating in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the target analyte, providing high selectivity and reducing background noise. nih.gov

Method Validation: Once developed, the method must be rigorously validated to ensure its performance is reliable and fit for purpose. Validation is typically performed according to international guidelines and assesses several key parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples at different concentration levels.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. For PAs in food, LOQs are often in the range of µg/kg. nih.gov

Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Matrix Effects: The influence of co-eluting compounds from the sample matrix on the ionization of the target analyte, which can cause ion suppression or enhancement.

| Validation Parameter | Description | Typical Acceptance Criteria for Trace Analysis |

| Linearity (R²) | Correlation coefficient of the calibration curve | > 0.99 |

| Accuracy (% Recovery) | Percentage of known amount of analyte recovered | 70-120% |

| Precision (% RSD) | Relative Standard Deviation of replicate measurements | < 20% |

| LOD | Lowest detectable concentration | Signal-to-Noise ratio > 3 |

| LOQ | Lowest quantifiable concentration | Signal-to-Noise ratio > 10; often in the range of 0.1 - 10 µg/kg for PAs in food. scilit.comresearchgate.net |

Ecological and Inter Species Roles of 1 Methylenepyrrolizidine

Role of 1-Methylenepyrrolizidine in Plant Chemical Defense Mechanisms

Pyrrolizidine (B1209537) alkaloids, including this compound, are a cornerstone of the chemical defense strategy for an estimated 6,000 plant species, primarily within the families Asteraceae, Boraginaceae, and Fabaceae. These compounds are synthesized by plants as a protective measure against a wide range of herbivores. The primary mechanism of this defense lies in their toxicity, which can deter feeding by generalist herbivores.

The defensive properties of these alkaloids are often present throughout the plant, though concentrations can vary between tissues and at different developmental stages. This strategic allocation ensures that the most valuable and vulnerable parts of the plant, such as reproductive organs and new growth, are well-protected. The production of these defensive compounds is a dynamic process, influenced by both genetic and environmental factors, allowing plants to adapt their chemical defenses to the prevailing herbivore pressures in their habitat.

The effectiveness of pyrrolizidine alkaloids as a chemical defense is underscored by the avoidance of PA-containing plants by many generalist herbivores. This avoidance is a learned response to the negative physiological effects experienced after ingestion.

Interplay with Herbivore Adaptations and Evolutionary Ecology

The constant defensive pressure exerted by pyrrolizidine alkaloids has driven the evolution of remarkable adaptations in specialist herbivores. While these compounds are toxic to most generalist feeders, a number of insect species have developed mechanisms not only to tolerate but also to utilize these plant-produced toxins for their own benefit. This intricate co-evolutionary arms race has shaped the ecology of both the plants and their specialized herbivores.

Specialist insects have evolved various physiological strategies to cope with the toxicity of pyrrolizidine alkaloids. These adaptations include the ability to detoxify the ingested alkaloids or to sequester them in their own bodies without suffering harm. This sequestration is a key innovation, turning the plant's defense into an advantage for the herbivore.

The evolutionary trajectory of plants producing pyrrolizidine alkaloids is also influenced by their interactions with adapted herbivores. There is evidence for a "defense de-escalation" hypothesis in some plant lineages, where plants that are primarily attacked by specialist herbivores may be under selective pressure to reduce or alter their production of these co-opted chemicals. This dynamic interplay highlights the reciprocal evolutionary pressures that shape the chemical diversity of pyrrolizidine alkaloids in nature.

Insect Sequestration, Metabolism, and Utilization of Pyrrolizidine Alkaloids

A fascinating aspect of the ecological role of this compound and other PAs is their sequestration by specialist insects. These insects have evolved the ability to store the ingested alkaloids in their bodies, often in high concentrations, rendering them unpalatable or toxic to their own predators. This acquired chemical defense is a significant survival advantage.

The sequestration process involves specialized transport and storage mechanisms that prevent the toxic effects of the alkaloids on the insect itself. Once sequestered, these compounds can be maintained throughout the insect's life stages, from larva to adult.

Beyond defense, some insects have evolved to use sequestered pyrrolizidine alkaloids for other critical life functions. A notable example is the use of these compounds as precursors for the synthesis of male courtship pheromones. In these species, the ability to acquire and metabolize pyrrolizidine alkaloids is directly linked to reproductive success. This remarkable adaptation demonstrates the profound influence of plant chemistry on insect behavior and evolution.

| Insect Order | Family | Species Example | Utilization of Sequestered Pyrrolizidine Alkaloids |

| Lepidoptera | Arctiidae | Utetheisa ornatrix | Defense against predators, Precursor for male pheromones |

| Lepidoptera | Nymphalidae | Danaus plexippus | Defense against predators |

| Coleoptera | Chrysomelidae | Longitarsus jacobaeae | Defense against predators |

| Orthoptera | Pyrgomorphidae | Zonocerus variegatus | Defense against predators |

Influence on Plant-Pollinator Interactions and Reproductive Success

The presence of pyrrolizidine alkaloids, including this compound, in floral nectar and pollen introduces a complex dynamic to plant-pollinator interactions. These compounds can act as a filter, deterring generalist pollinators and nectar robbers who may be sensitive to their toxic effects. This can be advantageous for the plant, as it promotes pollinator constancy by favoring specialist pollinators that are adapted to tolerate these chemicals.

Research has shown that the concentration of pyrrolizidine alkaloids in nectar can be a determining factor in pollinator visitation. While high concentrations may repel many visitors, some specialist pollinators are not only tolerant but may even be attracted to nectar containing these compounds. This specialization can lead to more efficient pollen transfer and increased reproductive success for the plant.

However, the effects are not always positive. For some pollinators, such as honeybees, pyrrolizidine alkaloids can be toxic, particularly to the larvae. The presence of these compounds in honey is a matter of concern for apiculture and food safety. The intricate balance between attracting effective pollinators and deterring unwanted visitors is a key aspect of the ecological role of these alkaloids.

Environmental Dynamics and Cycling of Pyrrolizidine Alkaloids in Ecosystems

The ecological impact of this compound and other pyrrolizidine alkaloids extends beyond direct plant-animal interactions into the broader ecosystem. These compounds can enter the environment through the decomposition of plant material, leading to their presence in soil and water.

Studies have shown that pyrrolizidine alkaloids can be leached from decaying plant matter into the soil. The mobility and persistence of these compounds in the soil are influenced by factors such as soil type, pH, and the chemical structure of the specific alkaloid. For instance, the more water-soluble N-oxide forms of PAs tend to leach more readily.

There is also evidence for the horizontal transfer of pyrrolizidine alkaloids from donor plants to acceptor plants through the soil. This means that non-PA-producing plants growing in close proximity to PA-producing species can take up these alkaloids from the soil, leading to their unexpected presence in other plant species.

Emerging Research Frontiers in 1 Methylenepyrrolizidine Studies

Integrated Multi-Omics Approaches for Comprehensive Pyrrolizidine (B1209537) Alkaloid Pathway Discovery

The complete elucidation of the biosynthetic pathways of pyrrolizidine alkaloids, including the formation of the 1-methylenepyrrolizidine core, has been a long-standing challenge. However, the advent of integrated multi-omics approaches is revolutionizing this area of research. By combining genomics, transcriptomics, and metabolomics, scientists can now gain a more holistic view of the genetic and biochemical networks underlying PA production in plants. nih.gov

Genomics provides the foundational blueprint, allowing for the identification of candidate genes and gene clusters involved in specialized metabolic pathways. nih.gov Transcriptomics, the study of gene expression, helps to pinpoint which genes are actively being used in PA-producing tissues and at specific developmental stages. Metabolomics, the large-scale study of small molecules, provides a direct snapshot of the chemical diversity of PAs and their precursors within an organism. The integration of these "omics" datasets allows researchers to correlate gene expression patterns with the accumulation of specific PAs, thereby identifying novel enzymes and regulatory factors in the biosynthetic pathway. nih.gov For instance, comparative genomics has been used to identify whole-genome duplication events that may have contributed to the evolution of diterpenoid alkaloid biosynthesis pathways, a strategy that holds promise for PA research as well. mendeley.com

Table 1: Key "Omics" Technologies in Pyrrolizidine Alkaloid Research

| "Omics" Field | Contribution to Pathway Discovery | Key Technologies |

| Genomics | Identifies candidate genes and gene clusters for biosynthesis. | Next-Generation Sequencing (NGS), Genome-Wide Association Studies (GWAS) |

| Transcriptomics | Reveals gene expression patterns in PA-producing tissues. | RNA-Sequencing (RNA-Seq), Microarrays |

| Metabolomics | Profiles the diversity of PAs and their precursors. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

Synthetic Biology and Metabolic Engineering for Sustainable Pyrrolizidine Alkaloid Production

The potent biological activities of pyrrolizidine alkaloids have spurred interest in their sustainable production for various applications. Synthetic biology and metabolic engineering offer promising avenues to achieve this goal by harnessing the biosynthetic machinery of microorganisms or plants. nih.govresearchgate.net

Metabolic engineering involves the targeted modification of an organism's metabolic pathways to enhance the production of a desired compound. nih.gov In the context of PAs, this could involve overexpressing key biosynthetic genes, silencing competing pathways, or introducing novel genes to create new PA derivatives. A significant breakthrough in this area was the identification and characterization of homospermidine synthase (HSS), the first committed enzyme in the PA biosynthetic pathway. nih.govnih.govresearchgate.net This discovery has opened the door for engineering PA production in heterologous systems. For example, CRISPR/Cas9 gene-editing technology has been successfully used to knock out the HSS gene in Symphytum officinale hairy roots, completely abolishing PA and homospermidine content. researchgate.net

Synthetic biology takes this a step further by designing and constructing new biological parts, devices, and systems. This could involve assembling the entire PA biosynthetic pathway in a microbial host like Escherichia coli or yeast, which can be grown in large-scale fermenters for controlled and sustainable production. While the complete heterologous production of complex PAs is still a future goal, the foundational tools and knowledge are rapidly advancing. nih.govresearchgate.net

Green Chemistry Innovations in the Synthesis and Derivatization of this compound

While nature provides a vast diversity of pyrrolizidine alkaloids, chemical synthesis remains crucial for producing specific PAs, their derivatives, and isotopically labeled standards for research. Green chemistry principles are increasingly being integrated into these synthetic strategies to minimize environmental impact and improve efficiency.

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of this compound synthesis, this could involve:

Using renewable starting materials: Exploring bio-based precursors to reduce reliance on petrochemicals.

Employing catalytic reactions: Utilizing catalysts to increase reaction efficiency and reduce waste.

Adopting safer solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or supercritical fluids.

Improving atom economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Furthermore, innovative synthetic methods are being developed for the derivatization of the this compound scaffold to create novel compounds with potentially enhanced or altered biological activities. These approaches often utilize modern synthetic techniques such as microwave-assisted synthesis and ultrasound-mediated reactions, which can accelerate reaction times and improve yields. nih.gov

Development of Novel Analytical Platforms for High-Throughput and Ultra-Sensitive Detection

The need for accurate and sensitive detection of pyrrolizidine alkaloids in various matrices, such as food, feed, and environmental samples, is driving the development of advanced analytical platforms. researchgate.netresearchgate.netnih.gov The structural diversity of PAs, with over 660 known compounds, presents a significant analytical challenge. researchgate.net

Current state-of-the-art methods predominantly rely on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). mdpi.commdpi.com These techniques offer high sensitivity and selectivity, allowing for the quantification of PAs at trace levels. mdpi.com Recent advancements include the development of ultra-high-performance liquid chromatography (UHPLC) for faster separations and high-resolution mass spectrometry (HRMS) for more confident identification of unknown PAs. researchgate.netnih.gov

Emerging trends in analytical platforms for PA detection include:

High-throughput screening methods: Development of rapid screening techniques to analyze a large number of samples efficiently.

Suspect and non-target screening: Utilizing HRMS to identify a wide range of known and unknown PAs in a single analysis. researchgate.netnih.gov

Miniaturized and portable devices: Exploring the potential of microfluidics and other technologies for on-site PA detection.

Advanced data analysis tools: Creating sophisticated software and spectral libraries to streamline the identification and quantification of PAs from complex datasets. nih.gov

Table 2: Comparison of Analytical Techniques for Pyrrolizidine Alkaloid Detection

| Analytical Technique | Advantages | Disadvantages |

| LC-MS/MS | High sensitivity and selectivity, suitable for quantification. | Requires expensive instrumentation, can be time-consuming. |

| UHPLC-HRMS | Fast analysis, enables identification of unknown PAs. | Data analysis can be complex. |

| ELISA | High-throughput, relatively low cost. | May have cross-reactivity issues, generally less specific than MS. |

| GC-MS | Good for volatile PAs. | Requires derivatization for non-volatile PAs, not suitable for PA N-oxides. mdpi.com |

Future Directions in Chemoecological, Evolutionary, and Chemical Biology Research Pertaining to Pyrrolizidine Alkaloids

The study of pyrrolizidine alkaloids is expanding beyond their chemical and toxicological properties to explore their intricate roles in ecological interactions and evolutionary processes. Future research in this area is poised to answer fundamental questions about the function and evolution of these fascinating molecules.

Chemoecology: This field investigates the chemical interactions between organisms. A key area of future research will be to unravel the complex interplay between PA-producing plants, herbivores that have adapted to these compounds, and their predators. researchgate.net For example, some insects not only tolerate PAs but also sequester them for their own defense and use them as precursors for mating pheromones. nih.gov Understanding these intricate chemical communication networks will provide valuable insights into co-evolutionary arms races.

Evolutionary Biology: The scattered distribution of PA biosynthesis across different plant families suggests that this trait has evolved multiple times independently. nih.gov Future research will likely focus on understanding the genetic and molecular mechanisms underlying this convergent evolution. nih.gov By comparing the biosynthetic pathways and regulatory networks in different PA-producing lineages, scientists can piece together the evolutionary history of this important class of plant defense compounds. nih.govresearchgate.net

Chemical Biology: This discipline uses chemical tools to study and manipulate biological systems. In the context of PAs, chemical biologists are developing molecular probes and inhibitors to dissect the mechanisms of PA toxicity and to identify their cellular targets. This knowledge could lead to the development of novel therapeutic agents or antidotes for PA poisoning.

Q & A

Q. What are the common synthetic routes for 1-Methylenepyrrolizidine, and how can reaction conditions be optimized for yield and purity?

- Methodology : this compound derivatives are typically synthesized via reductive reactions of pyrrolizidine alkaloids (e.g., heliotrine or lasiocarpine) under controlled anaerobic conditions. For example, enzymatic reduction in rumen fluid models involves incubating alkaloids with rumen contents at 39°C and pH 6.8 for 24–48 hours, monitored via TLC or HPLC .

- Key parameters : Temperature (35–40°C), pH (6.5–7.0), and substrate concentration (1–2 mM) significantly affect the formation of intermediates like 7α-hydroxyla-methyl-8α-pyrrolizidine. Use inert atmospheres (N₂ or CO₂) to prevent oxidation .

- Optimization : Fractional factorial design can identify critical variables. For chemical synthesis, chloromethylation of pyrrolidine precursors (e.g., using formaldehyde/HCl followed by thionyl chloride) requires strict control of stoichiometry and reaction time .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound derivatives?

- Methodology :

- NMR : ¹H and ¹³C NMR (e.g., DMSO-d₆) identify substituent patterns, with characteristic shifts for methylene groups (δ 3.3–3.5 ppm) and pyrrolizidine ring protons (δ 1.9–2.1 ppm) .

- LC-MS/MS : Quantify metabolites using reverse-phase C18 columns with electrospray ionization (ESI+). Monitor transitions like m/z 300 → 138 for this compound derivatives .

- Chromatography : Use GC-MS with derivatization (e.g., silylation) for volatile intermediates. Validate purity via HPLC with UV detection at 210–230 nm .

Advanced Research Questions

Q. How can researchers resolve contradictory data in metabolic pathway studies of this compound?

- Methodology : Discrepancies in metabolite identification (e.g., this compound vs. reduced 1-methyl derivatives) arise from variations in rumen microbiota or redox conditions.

- Approach :

Conduct in vitro assays with standardized rumen fluid (pH 6.8, 39°C) and controlled microbial consortia .

Use isotopically labeled substrates (e.g., ¹³C-heliotrine) to track metabolic pathways via HR-MS and isotope ratio analysis.

Validate findings with in vivo studies in model organisms (e.g., sheep), comparing fecal and urinary metabolites .

Q. What computational modeling approaches predict the bioactivity and toxicity of this compound analogs?

- Methodology :

- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with hepatic cytochrome P450 enzymes (e.g., CYP3A4). Focus on binding affinities to predict detoxification rates .

- QSAR : Build models using descriptors like logP, polar surface area, and H-bond donors. Train datasets with known hepatotoxic pyrrolizidine alkaloids (e.g., riddelliine) .

- MD simulations : Simulate stability of this compound-DNA adducts using AMBER or GROMACS. Analyze free energy changes with MMPBSA .

Experimental Design & Reproducibility

Q. How to design experiments to assess the environmental persistence of this compound in agricultural systems?

- Methodology :

- Soil degradation studies : Incubate ¹⁴C-labeled this compound in soil microcosms (25°C, 60% water-holding capacity). Extract residues at intervals (0, 7, 14, 30 days) and quantify via scintillation counting .

- Plant uptake assays : Grow Lolium perenne in contaminated soil. Analyze root/shoot tissues using LC-HRMS to calculate bioconcentration factors .

Q. What reporting standards ensure reproducibility in this compound synthesis and characterization?

- Guidelines :

- Synthesis : Report exact molar ratios, solvent purity, and catalyst batches. For multi-step reactions, include yields and purification methods (e.g., column chromatography with silica gel 60) .

- Spectroscopy : Provide full NMR assignments (δ, multiplicity, J-values) and MS parameters (ionization mode, resolution). Deposit raw data in repositories like Zenodo .

- Biological assays : Specify positive/negative controls (e.g., pyrrolizidine-free blanks), statistical tests (ANOVA with Tukey post-hoc), and IC₅₀/EC₅₀ calculations .

Data Analysis & Biological Relevance

Q. How to evaluate the hepatotoxic potential of this compound using in vitro models?

- Methodology :